1-(Naphthalen-1-yl)guanidine Hydrochloride: Physicochemical Properties, Synthesis, and Pharmacological Applications
1-(Naphthalen-1-yl)guanidine Hydrochloride: Physicochemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
1-(Naphthalen-1-yl)guanidine hydrochloride is a fundamental arylguanidine derivative that serves as a critical building block in medicinal chemistry and neuropharmacology. Characterized by a highly basic guanidinium moiety conjugated to a lipophilic naphthyl ring, this compound exhibits unique physicochemical properties that make it an ideal pharmacophore for interacting with ion channels, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth analysis of its structural properties, mechanistic pharmacology, and validated synthetic protocols tailored for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 1-(Naphthalen-1-yl)guanidine hydrochloride dictates its behavior in both synthetic and biological environments. The guanidine group is one of the strongest organic neutral bases (pKa ~12.5–13.5), meaning it exists almost exclusively as a protonated guanidinium cation at a physiological pH of 7.4. This positive charge is highly delocalized across the three nitrogen atoms via resonance, providing exceptional thermodynamic stability.
Concurrently, the bulky, electron-rich naphthyl group imparts significant lipophilicity. This precise balance of a localized cationic charge and a large hydrophobic domain facilitates blood-brain barrier (BBB) penetration—a crucial requirement for central nervous system (CNS) active agents.
Table 1: Basic Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(Naphthalen-1-yl)guanidine hydrochloride |
| CAS Registry Number | 6967-90-4[1] |
| Molecular Formula | C11H11N3 · HCl (C11H12ClN3) |
| Molecular Weight | 221.69 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Ethanol, DMSO, and Water |
| Monoisotopic Mass (Free Base) | 185.10 g/mol |
| Hydrogen Bond Donors / Acceptors | 4 / 0 (in protonated state) |
Mechanistic Pharmacology & Biological Applications
Arylguanidines, specifically naphthyl-substituted derivatives, are renowned for their affinity toward the phencyclidine (PCP) binding site located deep within the ion channel pore of the NMDA receptor[2].
Causality of Uncompetitive Antagonism
Unlike competitive antagonists that bind to the external glutamate recognition site, 1-naphthylguanidine derivatives act as uncompetitive channel blockers. The causality here is strictly structural: because the PCP binding site is located inside the ion channel pore, the receptor must first be activated by glutamate and glycine (channel opening) before the guanidine derivative can access its target.
Once inside the pore, the positively charged guanidinium group interacts electrostatically with critical asparagine residues, while the lipophilic naphthyl ring engages in hydrophobic interactions with the channel walls. This effectively plugs the pore, halting excessive calcium (Ca2+) influx[3].
Neuroprotective Applications
Because uncompetitive antagonists only block channels that are excessively open, they are highly sought after for neuroprotection in conditions like ischemic stroke or traumatic brain injury, where glutamate excitotoxicity drives neuronal death. Derivatives synthesized directly from the 1-(naphthalen-1-yl)guanidine scaffold, such as N,N'-di-1-naphthylguanidine HCl (NAGH), have demonstrated significant efficacy in delayed timepoint stroke models[4]. Furthermore, photoaffinity labels derived from this scaffold are utilized to map NMDA receptor architecture[2].
Mechanistic pathway of NMDA receptor blockade by naphthylguanidines preventing excitotoxicity.
Synthetic Methodologies & Experimental Protocols
The synthesis of 1-(Naphthalen-1-yl)guanidine hydrochloride relies on the nucleophilic addition of an amine to a cyanamide. However, because the nitrile carbon of cyanamide is only moderately electrophilic, the reaction requires the amine to be in its hydrochloride salt form. The protonation of the cyanamide intermediate by the acidic amine salt lowers the activation energy barrier, facilitating nucleophilic attack[5].
Step-by-Step Protocol: Thermal Coupling Synthesis
This protocol describes a self-validating system where the formation of the highly stable guanidinium resonance structure drives the reaction to completion under thermal conditions.
-
Preparation of the Amine Salt: Dissolve 1-naphthylamine (1.0 eq) in anhydrous diethyl ether. Add 1M HCl in diethyl ether dropwise until precipitation ceases. Filter and dry the resulting 1-naphthylamine hydrochloride under a vacuum.
-
Reagent Mixing: In a dry, round-bottom flask purged with argon, combine 1-naphthylamine hydrochloride (1.0 eq) with cyanamide (1.2 eq). Expert Insight: A slight excess of cyanamide compensates for potential thermal degradation during the high-temperature coupling phase.
-
Thermal Coupling: Heat the neat mixture (or suspended in a high-boiling solvent like toluene) to 130–160 °C for 3 to 4 hours[3]. The mixture will initially melt and then resolidify as the higher-melting guanidine hydrochloride product forms. This physical state change serves as an immediate visual validation of product formation.
-
Cooling and Trituration: Cool the reaction vessel to room temperature. Triturate the crude solid with cold acetone or diethyl ether to remove unreacted cyanamide and organic impurities.
-
Recrystallization: Dissolve the crude product in a minimum volume of boiling absolute ethanol. Add ethyl acetate dropwise until slight turbidity is observed, then allow to cool slowly to 4 °C. Filter the resulting white crystals of 1-(Naphthalen-1-yl)guanidine hydrochloride[5].
Step-by-step synthetic workflow for 1-(Naphthalen-1-yl)guanidine hydrochloride.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized compound, rigorous analytical validation must be performed against the following benchmarks:
-
1H NMR (300 MHz, CD3OD): The spectrum must exhibit the characteristic multiplet of the naphthyl aromatic protons between δ 7.40–8.10 ppm. The guanidinium protons (NH) typically exchange with the deuterated solvent, but if a non-exchanging solvent like DMSO-d6 is used, they appear as a broad singlet at δ ~7.5–8.5 ppm.
-
Mass Spectrometry (ESI-MS): The free base molecular ion [M+H]+ must be observed at m/z 186.1 (calculated for C11H11N3 + H).
-
HPLC: Utilizing a reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA), the highly polar guanidinium group ensures early to mid-elution compared to the highly lipophilic 1-naphthylamine starting material.
References
-
Google Patents. "US20230270713A1 - Administration of Resiniferatoxin For Treatment of Bladder Pain or Bladder Cancer". United States Patent and Trademark Office. Available at:[4]
-
PubMed. "N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine. A Potent and Selective Ligand Designed as a Photoaffinity Label for the Phencyclidine Site of the N-methyl-D-aspartate Receptor". Bioconjugate Chemistry. Available at:[Link][2]
-
PubMed Central (PMC). "3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships". Journal of Medicinal Chemistry. Available at: [Link][3]
-
Google Patents. "US5489709A - Preparation of substituted guanidines". United States Patent and Trademark Office. Available at: [5]
Sources
- 1. Guanidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(3-azidophenyl)-N-methyl-N'-([4-1H]- and [4-3H]-1-naphthyl)guanidine. A potent and selective ligand designed as a photoaffinity label for the phencyclidine site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20230270713A1 - Administration of Resiniferatoxin For Treatment of Bladder Pain or Bladder Cancer - Google Patents [patents.google.com]
- 5. US5489709A - Preparation of substituted guanidines - Google Patents [patents.google.com]
